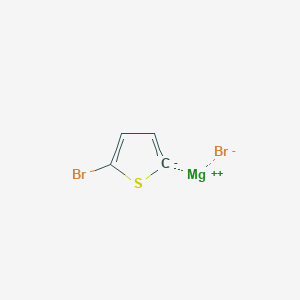

Magnesium, bromo(5-bromo-2-thienyl)-

Descripción general

Descripción

Magnesium, bromo(5-bromo-2-thienyl)- is a compound that belongs to the class of organomagnesium compounds, specifically a Grignard reagent. It is derived from thiophene, a five-membered heterocyclic compound containing sulfur. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of magnesium, bromo(5-bromo-2-thienyl)- typically involves the reaction of 5-bromo-2-thienyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

The general reaction can be represented as follows:

5-bromo-2-thienyl bromide+Mg→Magnesium, bromo(5-bromo-2-thienyl)-

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Magnesium, bromo(5-bromo-2-thienyl)- undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with electrophiles such as carbonyl compounds to form alcohols.

Coupling Reactions: It participates in cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

Substitution Reactions: It can undergo substitution reactions where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in anhydrous THF.

Coupling Reactions: Often use palladium catalysts and bases such as potassium carbonate.

Substitution Reactions: May involve various nucleophiles under different conditions depending on the desired product.

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Substituted Thiophenes: From substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

Magnesium, bromo(5-bromo-2-thienyl)- is commonly employed in the synthesis of various organic compounds through reactions such as Grignard reactions and cross-coupling techniques.

Grignard Reactions

Grignard reagents are pivotal in forming carbon-carbon bonds. The compound can react with carbonyl compounds to yield alcohols. For instance, it has been used to synthesize complex thiophene derivatives by reacting with aldehydes or ketones under controlled conditions.

Cross-Coupling Reactions

The compound serves as a key intermediate in cross-coupling reactions, particularly in the synthesis of conjugated polymers and other functional materials. For example, the reaction of 5-bromo-2-thienyl magnesium bromide with various electrophiles has been documented to yield high-purity products suitable for electronic applications .

Pharmaceutical Applications

The compound plays a crucial role in medicinal chemistry, particularly in synthesizing drug intermediates and active pharmaceutical ingredients (APIs).

Synthesis of Antidiabetic Agents

One notable application is in the synthesis of Canagliflozin , an antidiabetic medication. The compound acts as an intermediate in producing key thiophene-based structures that exhibit significant biological activity against type II diabetes . The synthetic route involves multiple steps where the magnesium bromide derivative facilitates the formation of critical bond structures.

Development of Thiophene-Based Drugs

Thiophene derivatives are known for their diverse pharmacological properties. The use of magnesium-based reagents allows for the efficient synthesis of these compounds, enhancing their therapeutic potential .

Material Science Applications

In material science, Magnesium, bromo(5-bromo-2-thienyl)- is utilized in developing conductive polymers and organic electronic materials.

Conductive Polymers

The compound is involved in synthesizing regioregular thiophene-based conjugated polymers that exhibit excellent electrical conductivity and stability . These materials are essential for applications in organic photovoltaics and field-effect transistors.

Optical Materials

Recent studies indicate that thiophene derivatives synthesized using this compound can be employed in light-emitting diodes (LEDs) and other optoelectronic devices due to their favorable optical properties .

Mecanismo De Acción

The mechanism by which magnesium, bromo(5-bromo-2-thienyl)- exerts its effects involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then participate in various reactions, such as nucleophilic addition or cross-coupling, by transferring the thienyl group to an electrophilic center. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparación Con Compuestos Similares

Similar Compounds

Magnesium, bromo(2-thienyl)-: Similar structure but lacks the additional bromine atom at the 5-position.

Magnesium, bromo(3-thienyl)-: The bromine atom is positioned differently on the thiophene ring.

Magnesium, bromo(2-furyl)-: Contains an oxygen atom in the heterocyclic ring instead of sulfur.

Uniqueness

Magnesium, bromo(5-bromo-2-thienyl)- is unique due to the presence of two bromine atoms, which can influence its reactivity and the types of reactions it can undergo. The additional bromine atom at the 5-position can provide steric and electronic effects that differentiate it from other similar compounds.

Actividad Biológica

Magnesium, bromo(5-bromo-2-thienyl)- is a compound of interest due to its potential biological activities. This article will delve into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis of Magnesium, bromo(5-bromo-2-thienyl)-

The synthesis of magnesium bromo(5-bromo-2-thienyl) typically involves the reaction of 5-bromo-2-thiophenol with magnesium bromide under controlled conditions. This method allows for the formation of the desired organometallic compound, which can then be utilized in various biological assays.

2.1 Antimicrobial Activity

Research indicates that compounds containing thienyl groups exhibit significant antimicrobial properties. For example, studies have shown that 5-bromo-2-thienyl derivatives demonstrate activity against various bacterial strains, including E. coli and Bacillus subtilis. The effectiveness is often compared to standard antibiotics, revealing promising results for potential therapeutic applications.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-2-thienyl | E. coli | 40 µg/mL |

| 5-Bromo-2-thienyl | Bacillus subtilis | 20 µg/mL |

2.2 Anti-inflammatory Properties

In addition to its antimicrobial activity, magnesium bromo(5-bromo-2-thienyl)- has been evaluated for anti-inflammatory effects. A study assessing various thienyl derivatives found that some compounds exhibited comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models. This suggests a potential role in treating inflammatory diseases.

3.1 Study on Antimicrobial Efficacy

A recent study focused on the synthesis and biological evaluation of thienyl derivatives, including magnesium bromo(5-bromo-2-thienyl)-. The compounds were tested against multiple microbial strains using the ALAMAR radiometric system, revealing effective inhibition rates comparable to established antibiotics like rifampicin .

3.2 Investigation of Anti-inflammatory Activity

Another investigation involved testing the anti-inflammatory properties of magnesium bromo(5-bromo-2-thienyl)- in a murine model. The results indicated a significant reduction in inflammation markers, suggesting that this compound could be beneficial in managing inflammatory conditions .

The biological activity of magnesium bromo(5-bromo-2-thienyl)- may be attributed to its ability to interact with specific biological targets:

- Metal Ion Chelation : The presence of magnesium may facilitate interactions with metalloenzymes, potentially inhibiting their activity and leading to antimicrobial effects.

- Anti-inflammatory Pathways : Compounds with thiophene moieties have been shown to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

5. Conclusion and Future Directions

Magnesium bromo(5-bromo-2-thienyl)- exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Further research is warranted to explore its mechanisms of action and potential therapeutic applications in greater detail.

Future studies should focus on:

- In vivo efficacy testing to validate findings from preliminary studies.

- Structural modifications to enhance biological activity and selectivity.

- Exploration of synergistic effects with other therapeutic agents.

By advancing our understanding of this compound's biological activities, we can better assess its potential as a therapeutic agent in various medical fields.

Propiedades

IUPAC Name |

magnesium;5-bromo-2H-thiophen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHOENYROFTJJB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]SC(=C1)Br.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2MgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.